(1E)-1-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methylidene}-2-(4-nitrophenyl)hydrazine
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Overview
Description
(1E)-1-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methylidene}-2-(4-nitrophenyl)hydrazine is an organic compound that features a furan ring substituted with a 3-chloro-4-fluorophenyl group and a nitrophenyl hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methylidene}-2-(4-nitrophenyl)hydrazine typically involves the condensation of 5-(3-chloro-4-fluorophenyl)furan-2-carbaldehyde with 4-nitrophenylhydrazine under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1E)-1-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methylidene}-2-(4-nitrophenyl)hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the halogenated phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Products include various oxides depending on the specific oxidizing agent used.
Reduction: The major product is the corresponding amine derivative.
Substitution: Substituted derivatives with different functional groups replacing the halogen atoms.
Scientific Research Applications
Chemistry
In chemistry, (1E)-1-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methylidene}-2-(4-nitrophenyl)hydrazine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and cellular processes. Its ability to undergo various chemical modifications makes it a versatile tool for biochemical assays.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of (1E)-1-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methylidene}-2-(4-nitrophenyl)hydrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- (1E)-1-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methylidene}-2-(4-aminophenyl)hydrazine
- (1E)-1-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methylidene}-2-(4-methylphenyl)hydrazine
- (1E)-1-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methylidene}-2-(4-hydroxyphenyl)hydrazine
Uniqueness
The uniqueness of (1E)-1-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methylidene}-2-(4-nitrophenyl)hydrazine lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C17H11ClFN3O3 |
---|---|
Molecular Weight |
359.7 g/mol |
IUPAC Name |
N-[(E)-[5-(3-chloro-4-fluorophenyl)furan-2-yl]methylideneamino]-4-nitroaniline |
InChI |
InChI=1S/C17H11ClFN3O3/c18-15-9-11(1-7-16(15)19)17-8-6-14(25-17)10-20-21-12-2-4-13(5-3-12)22(23)24/h1-10,21H/b20-10+ |
InChI Key |
LMNFXKDQDFCDDP-KEBDBYFISA-N |
Isomeric SMILES |
C1=CC(=CC=C1N/N=C/C2=CC=C(O2)C3=CC(=C(C=C3)F)Cl)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1NN=CC2=CC=C(O2)C3=CC(=C(C=C3)F)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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